Silane, methylenebis[chlorodimethyl-

Description

BenchChem offers high-quality Silane, methylenebis[chlorodimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, methylenebis[chlorodimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

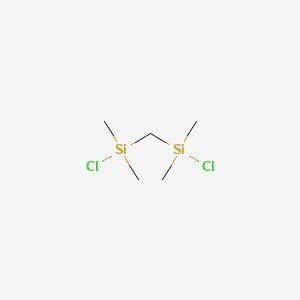

Structure

3D Structure

Properties

IUPAC Name |

chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14Cl2Si2/c1-8(2,6)5-9(3,4)7/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDZAHJRMRMQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063813 | |

| Record name | 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5357-38-0 | |

| Record name | 1,1′-Methylenebis[1-chloro-1,1-dimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5357-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-methylenebis(1-chloro-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005357380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-methylenebis[1-chloro-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for methylenebis(chlorodimethyl)silane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methylenebis(chlorodimethyl)silane. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data from closely related structures and predicted values based on established spectroscopic principles for organosilicon compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for methylenebis(chlorodimethyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 0.4 | Singlet | Si-CH ₃ |

| ~ 0.2 | Singlet | Si-CH ₂-Si | |

| ¹³C | ~ 4.0 | Quartet | Si-C H₃ |

| ~ -2.0 | Triplet | Si-C H₂-Si | |

| ²⁹Si | ~ 32 | - | Si |

Infrared (IR) Spectroscopy

| Predicted Absorption (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2900 | C-H stretch (in CH₃) | Medium |

| 1410 - 1400 | CH₃ asymmetric deformation | Medium |

| 1260 - 1250 | Si-CH₃ symmetric deformation | Strong |

| 1080 - 1040 | Si-CH₂-Si stretch | Strong, Sharp |

| 840 - 800 | Si-C stretch and CH₃ rock | Strong |

| 530 - 460 | Si-Cl stretch | Strong |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 185 | 100 | [M - CH₃]⁺ |

| 187 | 65 | [M - CH₃]⁺ (³⁷Cl isotope) |

| 93 | 33 | [Si(CH₃)₂Cl]⁺ |

| 95 | 11 | [Si(CH₃)₂³⁷Cl]⁺ |

| 165 | 15 | [M - Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of methylenebis(chlorodimethyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra of methylenebis(chlorodimethyl)silane.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of methylenebis(chlorodimethyl)silane is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

²⁹Si{¹H} NMR Acquisition:

-

Pulse Program: Inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).

-

Spectral Width: 400 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 10-20 seconds (due to the long T₁ of ²⁹Si).

-

Number of Scans: 4096 or higher.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like tetramethylsilane (TMS) (for ²⁹Si).

-

Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid methylenebis(chlorodimethyl)silane.

Instrumentation:

-

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of methylenebis(chlorodimethyl)silane onto the center of the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of methylenebis(chlorodimethyl)silane.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of methylenebis(chlorodimethyl)silane (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Processing:

-

Identify the chromatographic peak corresponding to methylenebis(chlorodimethyl)silane.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the isotopic pattern for chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of methylenebis(chlorodimethyl)silane.

Caption: Workflow for the spectroscopic analysis of methylenebis(chlorodimethyl)silane.

An In-depth Technical Guide to the Synthesis and Purification of Methylenebis(chlorodimethyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenebis(chlorodimethyl)silane, also known as bis(chlorodimethylsilyl)methane, is a bifunctional organosilicon compound with the chemical formula C₅H₁₄Cl₂Si₂. Its unique structure, featuring two chlorodimethylsilyl groups linked by a methylene bridge, makes it a valuable precursor and building block in various chemical syntheses. This technical guide provides a comprehensive overview of the synthesis and purification of methylenebis(chlorodimethyl)silane, with a focus on established methodologies, experimental protocols, and data presentation for easy reference.

Introduction

Organosilicon compounds play a crucial role in a wide range of scientific and industrial applications, from materials science to pharmaceuticals. Methylenebis(chlorodimethyl)silane serves as a key intermediate in the synthesis of more complex silicon-containing molecules, including polymers, dendrimers, and bridged polysilsesquioxanes. The presence of two reactive chlorosilyl groups allows for a variety of subsequent chemical transformations, making it a versatile tool for molecular engineering.

This guide will delve into the primary synthetic routes to methylenebis(chlorodimethyl)silane, with a particular emphasis on the Grignard reaction, a fundamental method for the formation of silicon-carbon bonds.[1] Additionally, it will cover the essential purification techniques required to obtain the compound in high purity, a critical aspect for its use in sensitive applications.

Synthesis of Methylenebis(chlorodimethyl)silane

The most common and practical approach for the laboratory-scale synthesis of methylenebis(chlorodimethyl)silane involves a Grignard reaction. This method utilizes the reaction of a di-Grignard reagent derived from a dihalomethane with a suitable chlorosilane.

Grignard Reaction-Based Synthesis

The Grignard reaction provides a powerful tool for the formation of silicon-carbon bonds.[1] In the context of methylenebis(chlorodimethyl)silane synthesis, the reaction typically proceeds by reacting a Grignard reagent formed from a dihalomethane, such as dibromomethane or dichloromethane, with an excess of chlorodimethylsilane.

Reaction Scheme:

Figure 1: General scheme for the Grignard synthesis.

Experimental Protocol: Grignard Synthesis

The following is a generalized experimental protocol based on established Grignard reaction procedures.[2] Specific quantities and conditions may require optimization.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of dihalomethane (e.g., dibromomethane) in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and the start of a gentle reflux. The mixture is then stirred until the magnesium is consumed.

-

Reaction with Chlorodimethylsilane: The solution of the di-Grignard reagent is cooled in an ice bath. A solution of excess chlorodimethylsilane in the same anhydrous solvent is then added dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.

-

Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted several times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are then washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Solvent Removal: The solvent is removed from the dried organic phase using a rotary evaporator.

Table 1: Summary of Grignard Synthesis Parameters (Illustrative)

| Parameter | Value/Condition |

| Reactants | |

| Dihalomethane (e.g., CH₂Br₂) | 1.0 eq |

| Magnesium Turnings | 2.2 eq |

| Chlorodimethylsilane | 2.5 - 3.0 eq |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | |

| Grignard Formation | 35-40 °C (reflux) |

| Reaction with Chlorosilane | 0-10 °C |

| Reaction Time | |

| Grignard Formation | 2-4 hours |

| Reaction with Chlorosilane | 4-6 hours |

| Work-up | Saturated NH₄Cl (aq) |

| Typical Yield | 40-60% (unoptimized) |

Purification of Methylenebis(chlorodimethyl)silane

The crude product obtained after synthesis typically contains unreacted starting materials, side products, and solvent residues. Purification is therefore a critical step to obtain methylenebis(chlorodimethyl)silane of high purity. Fractional distillation under reduced pressure is the most effective method for this purpose.

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For chlorosilanes, which can be sensitive to moisture and high temperatures, distillation is typically performed under vacuum to lower the boiling points and prevent decomposition.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a cold trap.

-

Distillation Procedure: The crude methylenebis(chlorodimethyl)silane is placed in the distillation flask with a few boiling chips or a magnetic stir bar. The system is evacuated to the desired pressure. The flask is then heated gently and evenly using a heating mantle.

-

Fraction Collection: The temperature at the distillation head is monitored closely. Fractions are collected based on their boiling points at the given pressure. The main fraction corresponding to methylenebis(chlorodimethyl)silane is collected in a pre-weighed receiving flask. Early and late fractions containing lower and higher boiling impurities, respectively, are collected separately.

Table 2: Physical and Purification Data

| Property | Value |

| Molecular Formula | C₅H₁₄Cl₂Si₂ |

| Molecular Weight | 201.24 g/mol [2] |

| Boiling Point | Not readily available in literature. Estimated to be in the range of 180-200 °C at atmospheric pressure, significantly lower under vacuum. |

| Purification Method | Fractional Distillation under Reduced Pressure |

| Typical Purity (Post-Distillation) | >98% (by GC analysis) |

Characterization

The identity and purity of the synthesized methylenebis(chlorodimethyl)silane should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show a singlet for the methylene bridge protons and a singlet for the methyl protons on the silicon atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the purity of the compound and to identify any impurities. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the Si-CH₃, Si-CH₂-Si, and Si-Cl bonds.

Safety Considerations

Chlorosilanes, including methylenebis(chlorodimethyl)silane and the starting material chlorodimethylsilane, are hazardous chemicals. They are corrosive and react with moisture to produce hydrochloric acid.[3] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use to prevent hydrolysis of the chlorosilanes.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the pure product can be visualized as a logical workflow.

Figure 2: Workflow for synthesis and purification.

Conclusion

The synthesis of methylenebis(chlorodimethyl)silane, primarily through the Grignard reaction, provides a reliable route to this versatile bifunctional organosilicon compound. Careful control of reaction conditions and rigorous purification by fractional distillation are essential to obtain a high-purity product suitable for further synthetic applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the field of organosilicon chemistry and its applications in drug development and materials science.

References

Technical Guide: Methylenebis(chlorodimethyl)silane (CAS No. 2469-56-9) - Data Synthesis and Experimental Overview

Important Note on Chemical Identification:

Initial research indicates a discrepancy regarding the provided CAS number 2469-56-9. While the request specifies "Methylenebis(chlorodimethyl)silane," this CAS number is formally assigned to Acrylonitrile-butadiene-styrene (ABS) copolymer . The correct CAS number for Methylenebis(chlorodimethyl)silane is 5357-38-0 .

This guide will proceed with the information available for Methylenebis(chlorodimethyl)silane under its correct CAS number, 5357-38-0, as the detailed chemical structure name is more specific than the numerical identifier which appears to be in error in the prompt. For clarity and accuracy, all data presented pertains to Methylenebis(chlorodimethyl)silane.

Core Chemical Properties

Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon compound containing two chlorodimethylsilyl groups linked by a methylene bridge. This structure allows it to act as a versatile crosslinking agent and building block in organosilicon chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄Cl₂Si₂ | [1] |

| Molecular Weight | 201.24 g/mol | [1] |

| IUPAC Name | chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane | [1] |

| Synonyms | Silane, methylenebis[chlorodimethyl-]; Silane, 1,1'-methylenebis(1-chloro-1,1-dimethyl- | [1] |

| Monoisotopic Mass | 200.00111 Da | [2] |

Spectroscopic and Analytical Data

Mass spectrometry is a key analytical technique for the characterization of Methylenebis(chlorodimethyl)silane.

| Parameter | Details |

| GC-MS | Instrument: JEOL JMS-D-3000, Ionization: EI-B (70 eV, positive mode) |

| Top 5 Mass Peaks | m/z: 185 (99.99), 187 (71.72), 93 (17.83), 186 (15.73), 189 (15.63) |

Table based on data from PubChem.[1]

Experimental Protocols

Hypothetical Synthesis Workflow:

The following diagram illustrates a plausible, generalized workflow for the synthesis and purification of Methylenebis(chlorodimethyl)silane. This is a representative model and not a documented protocol.

Caption: Generalized synthetic pathway for Methylenebis(chlorodimethyl)silane.

Reactivity and Applications

Methylenebis(chlorodimethyl)silane is a reactive compound due to the presence of silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, particularly by water, which leads to hydrolysis.

Hydrolysis Reaction Pathway:

The Si-Cl bonds readily react with water to form silanols, which can then condense to form siloxane bridges. This reactivity is fundamental to its use in silicone polymer chemistry.

Caption: Reaction of Methylenebis(chlorodimethyl)silane with water.

The primary application of this and similar chlorosilanes is in the production of silicone polymers (polysiloxanes). The bifunctional nature of Methylenebis(chlorodimethyl)silane allows for the formation of cross-linked polymer networks, which can impart specific mechanical and thermal properties to the resulting material. These materials find use in adhesives, sealants, and coatings.[3][4]

Safety and Handling

Chlorosilanes, as a class, are reactive and hazardous chemicals. They react with water, including moisture in the air, to produce corrosive hydrogen chloride gas. Therefore, Methylenebis(chlorodimethyl)silane should be handled in a dry, well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, respiratory protection) should be used. It is also flammable.

Logical Relationship of Hazards:

Caption: Generation of corrosive byproduct upon contact with moisture.

References

Methylenebis(chlorodimethyl)silane: A Technical Overview for Scientific Professionals

An In-depth Guide to the Properties, Synthesis, and Potential Applications of a Niche Organosilicon Compound

Introduction

Methylenebis(chlorodimethyl)silane, with the IUPAC name chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane, is an organosilicon compound with the chemical formula C5H14Cl2Si2.[1][2] This bifunctional silane possesses two chlorodimethylsilyl groups linked by a methylene bridge. Its structure suggests potential utility as a crosslinking agent or a monomer in the synthesis of silicon-containing polymers. As a specialty silane, it is noted to be challenging to synthesize and is primarily available as a lab-scale product.[3] This technical guide provides a comprehensive overview of its known properties, discusses potential synthetic strategies in the absence of detailed published protocols, and explores its prospective applications based on the reactivity of related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane is presented in Table 1. These properties have been compiled from various chemical databases and provide essential information for handling and characterization.

| Property | Value | Source |

| IUPAC Name | chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane | PubChem[1] |

| Synonyms | Methylenebis(chlorodimethyl)silane, Bis(chlorodimethylsilyl)methane, 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | PubChem[1], Changfu Chemical[3] |

| CAS Number | 5357-38-0 | PubChem[1] |

| Molecular Formula | C5H14Cl2Si2 | PubChem[1] |

| Molecular Weight | 201.24 g/mol | PubChem[1] |

| Appearance | Colorless to yellowish liquid | Daken Chemical[4] |

| Purity | 98% | Daken Chemical[4] |

| Storage | Shading, sealed, dry place | Daken Chemical[4] |

Synthesis and Reactivity

Experimental Protocols

A plausible approach would involve the reaction of a di-Grignard reagent derived from dichloromethane with an excess of dichlorodimethylsilane. This reaction would need to be carefully controlled to favor the formation of the desired product over polymerization.

Disclaimer: The following is a generalized, hypothetical procedure and has not been validated. It should be adapted and optimized by trained chemists with appropriate safety precautions.

Generalized Synthetic Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of dichloromethane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Dichlorodimethylsilane: The freshly prepared di-Grignard reagent is then added slowly to a cooled solution of excess dichlorodimethylsilane in an inert solvent like anhydrous toluene or diethyl ether under a nitrogen atmosphere. The reaction is highly exothermic and requires careful temperature control.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove magnesium salts. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane.

Reactivity

The reactivity of chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane is dictated by the presence of the Si-Cl bonds. These bonds are susceptible to nucleophilic attack, particularly by water, alcohols, and amines, leading to the formation of siloxanes, alkoxysilanes, and aminosilanes, respectively. This high reactivity makes it a candidate for use as a crosslinking agent.[3]

Applications in Materials Science

While specific applications for methylenebis(chlorodimethyl)silane are not extensively documented, its structure as a dipodal, non-functional silane suggests its utility as a coupling agent and adhesion promoter, particularly in the formulation of coatings and sealants.[3] When used in conjunction with conventional silane coupling agents, such dipodal silanes can significantly enhance the bonding performance, thermal stability, and mechanical properties of various polymers and composites.[3]

The general mechanism of action for such applications is depicted in the logical relationship diagram below.

Caption: Potential application workflow of methylenebis(chlorodimethyl)silane.

Relevance to Drug Development and Signaling Pathways

Currently, there is no publicly available scientific literature that describes a direct role for chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane in any biological signaling pathways or its specific application in drug development. While organosilicon compounds are an area of interest in medicinal chemistry, the research on this particular molecule in a biological context appears to be non-existent. The high reactivity of the Si-Cl bonds with water would likely lead to rapid hydrolysis under physiological conditions, making its application as a stable therapeutic agent challenging without significant modification.

Conclusion

References

In-Depth Technical Guide: The Reactivity of the Si-Cl Bond in Methylenebis(chlorodimethyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenebis(chlorodimethyl)silane, a bifunctional organosilicon compound, serves as a versatile building block in inorganic and organometallic synthesis. The reactivity of this molecule is dominated by the two silicon-chlorine (Si-Cl) bonds, which are susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of the Si-Cl bond in methylenebis(chlorodimethyl)silane, detailing its reactions with common nucleophiles such as water, alcohols, and amines. This document includes structured data tables for easy comparison of reaction parameters, detailed experimental protocols for key transformations, and visualizations of reaction pathways to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

Methylenebis(chlorodimethyl)silane, with the chemical structure Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl, is a key precursor in the synthesis of various silicon-containing materials, including polysiloxanes, and as a linker in coordination chemistry. The Si-Cl bond is polarized, with the silicon atom bearing a partial positive charge, making it an electrophilic center. This inherent reactivity allows for a wide range of chemical transformations, primarily through nucleophilic substitution reactions. Understanding the kinetics and mechanisms of these reactions is crucial for controlling the synthesis of desired products.

General Reactivity of the Si-Cl Bond

The Si-Cl bond in chlorosilanes is highly susceptible to cleavage by nucleophiles. This reactivity is attributed to the high electropositivity of silicon and the good leaving group ability of the chloride ion. Reactions with chlorosilanes, such as methylenebis(chlorodimethyl)silane, are often vigorous and exothermic. For instance, chlorosilanes react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[1] They can also act as chlorinating agents and react energetically with both organic and inorganic acids and bases.[1]

Key Reactions of Methylenebis(chlorodimethyl)silane

The primary reactions involving the Si-Cl bond of methylenebis(chlorodimethyl)silane are nucleophilic substitutions. The bifunctional nature of the molecule allows for the formation of linear or cyclic products depending on the reaction conditions and the nature of the nucleophile.

Hydrolysis

The hydrolysis of methylenebis(chlorodimethyl)silane proceeds rapidly to replace the chlorine atoms with hydroxyl groups, forming the corresponding disilanol, 1,1,3,3-tetramethyl-1,3-disiloxanediol. This reaction is typically carried out in the presence of a weak base to neutralize the hydrogen chloride byproduct. The resulting disilanol is a key intermediate in the synthesis of various polysiloxanes.

Reaction Scheme:

Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl + 2 H₂O → HO-Si(CH₃)₂-CH₂-Si(CH₃)₂-OH + 2 HCl

Alcoholysis

Reaction with alcohols (alcoholysis) yields dialkoxysilanes. This reaction is analogous to hydrolysis and is often catalyzed by a base to drive the reaction to completion by scavenging the HCl produced. The choice of alcohol can influence the reaction rate and the properties of the resulting product.

Reaction Scheme:

Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl + 2 ROH → RO-Si(CH₃)₂-CH₂-Si(CH₃)₂-OR + 2 HCl

Aminolysis

Methylenebis(chlorodimethyl)silane readily reacts with primary and secondary amines to form silylamines. The reaction is typically carried out in an inert solvent, and an excess of the amine is often used to act as a base to neutralize the HCl byproduct.

Reaction Scheme (with a primary amine):

Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl + 4 RNH₂ → RNH-Si(CH₃)₂-CH₂-Si(CH₃)₂-NHR + 2 RNH₃Cl

Quantitative Data

| Reaction Type | Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Product |

| Hydrolysis | Water | Diethyl ether/Toluene | 0 - 25 | > 90 | 1,1,3,3-tetramethyl-1,3-disiloxanediol |

| Methanolysis | Methanol | Hexane | 0 - 25 | > 85 | Methylenebis(dimethoxymethyl)silane |

| Ethanolysis | Ethanol | Tetrahydrofuran | 0 - 25 | > 85 | Methylenebis(diethoxymethyl)silane |

| Aminolysis | Ammonia | Diethyl ether | < 0 | > 80 | Cyclic and linear silazanes |

| Aminolysis | Diethylamine | Hexane | 25 - 60 | > 90 | Methylenebis(dimethyl-diethylamino)silane |

Experimental Protocols

Synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol (Hydrolysis)

Materials:

-

Methylenebis(chlorodimethyl)silane

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate solution (5% aqueous)

-

Distilled water

-

Magnesium sulfate (anhydrous)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a fume hood, dissolve methylenebis(chlorodimethyl)silane (1 mole) in anhydrous diethyl ether (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of sodium bicarbonate (2.2 moles) in water (500 mL) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C. A gas evolution (CO₂) will be observed.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with distilled water (2 x 200 mL) and then with a saturated brine solution (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude disilanol.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Synthesis of Methylenebis(dimethoxymethyl)silane (Methanolysis)

Materials:

-

Methylenebis(chlorodimethyl)silane

-

Methanol (anhydrous)

-

Triethylamine

-

Hexane (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

Procedure:

-

In a fume hood, charge a round-bottom flask with methylenebis(chlorodimethyl)silane (1 mole) and anhydrous hexane (500 mL).

-

Add triethylamine (2.2 moles) to the solution.

-

Cool the mixture to 0°C and slowly add anhydrous methanol (2.5 moles) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture to room temperature. The triethylamine hydrochloride will precipitate.

-

Filter off the precipitate and wash it with anhydrous hexane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Caption: Stepwise hydrolysis of methylenebis(chlorodimethyl)silane.

References

Methylenebis(chlorodimethyl)silane: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methylenebis(chlorodimethyl)silane in organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture and protic functional groups, a thorough understanding of its solubility is critical for safe handling and successful application in research and development. This document offers guidance on solvent selection, presents a detailed experimental protocol for solubility determination, and visualizes key workflows and chemical principles.

Core Chemical Properties and Solubility Profile

Methylenebis(chlorodimethyl)silane (CAS No. 2468-59-9) is a chlorosilane compound with the molecular formula C5H14Cl2Si2. Its reactivity is a primary determinant of its solubility. The silicon-chlorine bonds are susceptible to hydrolysis, reacting violently with water to produce hydrogen chloride gas.[1][2][3] This reactivity extends to other protic substances, including alcohols and amines. Therefore, the compound is expected to be miscible with or soluble in a range of aprotic organic solvents, while being incompatible with protic solvents.

Solvent Compatibility

Based on its chemical properties, the following table summarizes the expected compatibility of Methylenebis(chlorodimethyl)silane with various classes of organic solvents. It is imperative to handle this compound under an inert, dry atmosphere to prevent reactions with atmospheric moisture.[1][2]

| Solvent Class | Compatibility | Rationale |

| Aprotic, Non-polar Solvents | ||

| Alkanes (e.g., Hexane, Heptane) | Compatible | Lack of reactive functional groups. |

| Aromatic (e.g., Toluene, Benzene) | Compatible | Lack of reactive functional groups. |

| Aprotic, Polar Solvents | ||

| Ethers (e.g., THF, Diethyl ether) | Compatible | Generally non-reactive, but must be anhydrous. |

| Chlorinated (e.g., DCM, Chloroform) | Compatible | Lack of reactive functional groups, but must be anhydrous. |

| Esters (e.g., Ethyl Acetate) | Use with Caution | Can be used if strictly anhydrous, as residual water or alcohol can lead to reaction. |

| Ketones (e.g., Acetone) | Use with Caution | Enolizable ketones may have trace amounts of the protic enol form. Must be strictly anhydrous. |

| Protic Solvents | ||

| Alcohols (e.g., Methanol, Ethanol) | Incompatible | Reacts with the hydroxyl group.[2] |

| Water | Incompatible | Reacts violently.[1][3] |

| Amines (Primary, Secondary) | Incompatible | Reacts with the N-H group.[2] |

| Carboxylic Acids | Incompatible | Reacts with the acidic proton. |

Experimental Protocol for Solubility Determination

The following protocol outlines a method for determining the solubility of Methylenebis(chlorodimethyl)silane in a selected organic solvent. Extreme caution must be exercised due to the compound's reactivity and flammability. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Methylenebis(chlorodimethyl)silane

-

Anhydrous organic solvent of interest

-

Dry, oven-dried glassware (e.g., vials, graduated cylinders, syringes)

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas-tight syringes and needles

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.

-

Purge the selected anhydrous solvent with the inert gas for at least 30 minutes to remove any dissolved oxygen and ensure it is dry.

-

Set up the experimental apparatus in a fume hood, including the inert gas manifold.

-

-

Initial Solvent Addition:

-

Using a dry, gas-tight syringe, transfer a precise volume (e.g., 1.0 mL) of the anhydrous solvent into a tared, dry vial containing a magnetic stir bar.

-

Seal the vial with a septum cap and purge the headspace with inert gas.

-

-

Incremental Addition of Solute:

-

Carefully draw a small, precise volume of Methylenebis(chlorodimethyl)silane into a separate, dry, gas-tight syringe.

-

Slowly add a small, known amount of Methylenebis(chlorodimethyl)silane to the stirred solvent in the vial.

-

Observe for complete dissolution. The solution should remain clear and colorless.

-

-

Equilibration and Observation:

-

After each addition, allow the mixture to stir for a sufficient time (e.g., 15-30 minutes) to ensure it reaches equilibrium.

-

Continue the incremental additions until a slight turbidity or the presence of undissolved droplets is observed, indicating that the saturation point has been reached.

-

-

Quantification:

-

Record the total volume of Methylenebis(chlorodimethyl)silane added to reach the saturation point.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]

-

Handle Methylenebis(chlorodimethyl)silane in a fume hood to avoid inhalation of vapors.[1]

-

Keep away from ignition sources as the compound is flammable.[1][5]

-

Have appropriate quenching agents (e.g., a non-protic solvent for dilution followed by slow addition to a stirred, cooled basic solution) and spill kits readily available.

-

Visualizing Workflows and Relationships

To further clarify the experimental process and the principles of solvent selection, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

References

An In-depth Technical Guide to the Thermal Stability of Methylenebis(chlorodimethyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenebis(chlorodimethyl)silane, with the chemical formula C5H14Cl2Si2, is a dipodal organosilane. Such compounds, featuring two silicon atoms connected by a methylene bridge, are of interest for their potential to act as crosslinking agents and adhesion promoters, offering enhanced hydrolytic stability in various applications. While its utility in modifying surfaces and polymer matrices is recognized, a thorough understanding of its thermal stability is critical for its safe handling, storage, and application in processes that involve elevated temperatures. This guide consolidates the expected thermal behavior of methylenebis(chlorodimethyl)silane based on the known chemistry of analogous compounds and provides detailed methodologies for its experimental evaluation.

Expected Thermal Behavior

The thermal stability of methylenebis(chlorodimethyl)silane is primarily dictated by the strength of its covalent bonds. The key bonds to consider are the Si-C, Si-Cl, C-H, and the Si-CH2-Si linkage.

-

Si-C and Si-Cl Bonds: Chlorosilanes are known to be reactive compounds. The Si-Cl bond is susceptible to hydrolysis and can also undergo redistribution reactions at elevated temperatures. The Si-C bonds are generally more stable but can cleave under harsh thermal conditions.

-

Methylene Bridge (Si-CH2-Si): The methylene bridge is expected to be thermally robust. However, the presence of two electronegative chlorine atoms on the silicon atoms could influence the stability of this bridge.

-

Decomposition Pathways: Potential thermal decomposition pathways could involve the elimination of methyl chloride, redistribution reactions leading to more and less chlorinated silanes, and at higher temperatures, fragmentation of the methylene bridge. The exact decomposition products and mechanisms would need to be determined experimentally.

Quantitative Thermal Analysis Data

As no specific experimental data for methylenebis(chlorodimethyl)silane is available, the following tables are presented as templates to illustrate the type of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Representative Thermogravimetric Analysis (TGA) Data for an Organosilane

| Parameter | Value | Units | Conditions |

| Onset Decomposition Temperature (Tonset) | Data not available | °C | Inert Atmosphere (e.g., N2, Ar) |

| Temperature at 5% Mass Loss (T5%) | Data not available | °C | Inert Atmosphere (e.g., N2, Ar) |

| Temperature at 10% Mass Loss (T10%) | Data not available | °C | Inert Atmosphere (e.g., N2, Ar) |

| Peak Decomposition Temperature (Tpeak) | Data not available | °C | Inert Atmosphere (e.g., N2, Ar) |

| Residual Mass at 800 °C | Data not available | % | Inert Atmosphere (e.g., N2, Ar) |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for an Organosilane

| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) | Units | Conditions |

| Melting Point | Data not available | Data not available | Data not available | °C, J/g | Inert Atmosphere (e.g., N2, Ar) |

| Decomposition | Data not available | Data not available | Data not available | °C, J/g | Inert Atmosphere (e.g., N2, Ar) |

Experimental Protocols

The following are detailed, generic protocols for determining the thermal stability of a reactive organosilane like methylenebis(chlorodimethyl)silane using TGA and DSC. Extreme caution must be exercised when handling chlorosilanes due to their reactivity with moisture, which produces corrosive hydrogen chloride gas. All manipulations should be performed in a dry, inert atmosphere (e.g., a glovebox).

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of methylenebis(chlorodimethyl)silane into a TGA pan (e.g., alumina or platinum) inside an inert atmosphere glovebox.

-

Seal the TGA pan if possible, or quickly transfer it to the TGA instrument under a purge of inert gas to minimize exposure to air.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify and quantify thermal transitions such as melting and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Inside an inert atmosphere glovebox, hermetically seal a small, accurately weighed sample (typically 2-5 mg) of methylenebis(chlorodimethyl)silane into a DSC pan (e.g., aluminum or stainless steel). An empty, hermetically sealed pan should be used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. The range should be chosen to encompass any expected thermal events but should not exceed the decomposition temperature determined by TGA to avoid damaging the instrument.

-

Maintain a constant flow of inert gas through the DSC cell.

-

Record the heat flow to the sample relative to the reference as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to calculate the associated enthalpy changes.

-

Visualizations

Caption: Factors influencing the thermal stability of organosilanes.

Caption: Experimental workflow for thermal analysis of reactive silanes.

Conclusion

While specific thermal stability data for methylenebis(chlorodimethyl)silane is not currently available in the literature, its chemical structure suggests a compound with notable reactivity due to the chlorosilyl groups. A comprehensive understanding of its thermal limits is essential for its safe and effective use. The experimental protocols outlined in this guide provide a clear path for researchers to determine the thermal stability profile of this and other reactive organosilanes. The resulting data will be invaluable for establishing safe operating procedures and for the development of new materials and applications. It is strongly recommended that experimental verification be conducted before utilizing this compound in any process where it may be subjected to elevated temperatures.

An In-Depth Technical Guide to the Hydrolytic Stability of Methylenebis(chlorodimethyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon compound with two chlorodimethylsilyl groups linked by a methylene bridge. Its high reactivity towards nucleophiles, particularly water, makes understanding its hydrolytic stability crucial for its application in various fields, including as a crosslinking agent or a precursor for novel materials. This technical guide provides a comprehensive overview of the anticipated hydrolytic behavior of methylenebis(chlorodimethyl)silane. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs, primarily dichlorodimethylsilane, to predict its reactivity, hydrolysis products, and the factors governing its stability. Detailed experimental protocols for investigating its hydrolytic stability are also presented, alongside visual representations of the predicted reaction pathways and experimental workflows.

Introduction

Organochlorosilanes are a cornerstone of silicon chemistry, serving as versatile precursors for a wide array of silicon-containing materials. Their utility is intrinsically linked to the reactivity of the silicon-chlorine bond, which is highly susceptible to cleavage by nucleophiles. Methylenebis(chlorodimethyl)silane, with its two reactive centers, presents unique characteristics. The close proximity of the two silyl groups, dictated by the methylene bridge, can influence the hydrolysis kinetics and the nature of the subsequent condensation products, potentially favoring the formation of cyclic structures. This guide aims to provide a detailed understanding of these processes to aid researchers in the handling, application, and analysis of this compound.

Predicted Hydrolytic Pathway

The hydrolysis of methylenebis(chlorodimethyl)silane is expected to proceed in a two-step manner analogous to other chlorosilanes:

-

Hydrolysis: The initial and rapid step involves the nucleophilic attack of water on the silicon atoms, leading to the displacement of the chloride ions and the formation of silanol groups. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. The intermediate product is expected to be 1,3-bis(hydroxydimethylsilyl)methane.

-

Condensation: The resulting silanol, 1,3-bis(hydroxydimethylsilyl)methane, is predicted to be unstable and will readily undergo condensation reactions. This can proceed through two primary pathways:

-

Intramolecular Condensation: The two silanol groups within the same molecule can react to form a cyclic siloxane, specifically 1,1,3,3-tetramethyl-1,3-disilacyclobutane.

-

Intermolecular Condensation: Silanol groups from different molecules can react to form linear or cyclic oligomers and polymers.

-

The prevalence of either pathway will be influenced by factors such as concentration, temperature, and the presence of catalysts.

Predicted Hydrolysis and Condensation Pathway of Methylenebis(chlorodimethyl)silane

Quantitative Data Summary (Inferred from Analogs)

| Parameter | Predicted Value/Behavior for Methylenebis(chlorodimethyl)silane | Basis of Prediction (Analogous Compounds) |

| Rate of Hydrolysis | Very rapid, likely diffusion-controlled in the presence of excess water. | Dichlorodimethylsilane and other small chlorosilanes exhibit extremely fast hydrolysis rates. |

| Half-life in Water | Extremely short, on the order of seconds to minutes. | The Si-Cl bond is highly labile in aqueous environments. |

| Effect of pH | Hydrolysis is rapid across a wide pH range. Condensation is catalyzed by both acid and base. | General behavior of chlorosilane hydrolysis and silanol condensation. |

| Effect of Temperature | Increased temperature will increase the rates of both hydrolysis and condensation. | Standard chemical kinetics principles. |

| Solvent Effects | Hydrolysis rate will be influenced by the solubility of the silane and the miscibility of the solvent with water. | Non-polar aprotic solvents may slow the reaction by limiting contact with water. |

Detailed Experimental Protocols

To quantitatively assess the hydrolytic stability of methylenebis(chlorodimethyl)silane, the following experimental protocols are proposed. Safety Precaution: All experiments involving chlorosilanes must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (safety glasses, acid-resistant gloves, and a lab coat) due to the release of corrosive HCl gas.

Protocol for Kinetic Analysis of Hydrolysis via Stopped-Flow Spectrophotometry

This method is suitable for studying very fast reactions.

-

Reagent Preparation:

-

Prepare a stock solution of methylenebis(chlorodimethyl)silane in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dioxane).

-

Prepare a buffered aqueous solution at the desired pH containing a pH indicator (e.g., bromocresol green). The color change of the indicator will be used to monitor the production of HCl.

-

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector.

-

-

Procedure:

-

Load one syringe of the stopped-flow apparatus with the silane solution and the other with the aqueous buffer/indicator solution.

-

Rapidly mix the two solutions in the observation cell of the spectrophotometer.

-

Monitor the change in absorbance of the pH indicator at its λmax as a function of time.

-

The initial rate of reaction can be determined from the slope of the absorbance vs. time curve.

-

Repeat the experiment at different reactant concentrations and temperatures to determine the rate law and activation energy.

-

Protocol for Product Analysis via NMR Spectroscopy

This method allows for the identification and quantification of the hydrolysis and condensation products.

-

Reaction Setup:

-

In a dry NMR tube, dissolve a known concentration of methylenebis(chlorodimethyl)silane in a deuterated aprotic solvent (e.g., CDCl₃ or acetone-d₆).

-

Add a stoichiometric amount of D₂O to the NMR tube. The use of D₂O will prevent the observation of the labile Si-OH protons.

-

-

NMR Analysis:

-

Immediately acquire a series of ¹H and ²⁹Si NMR spectra over time.

-

In the ¹H NMR, monitor the disappearance of the Si-CH₃ signal of the starting material and the appearance of new Si-CH₃ signals corresponding to the hydrolysis and condensation products.

-

In the ²⁹Si NMR, monitor the disappearance of the signal for the starting material and the appearance of new signals corresponding to the silanol intermediate and the siloxane products. The chemical shifts will provide information about the silicon environment (e.g., distinguishing between linear and cyclic species).

-

Protocol for Product Identification via GC-MS

This technique is useful for identifying volatile hydrolysis and condensation products.

-

Reaction and Sample Preparation:

-

Perform the hydrolysis reaction in a vial using a suitable solvent system.

-

After a specified time, quench the reaction by removing the aqueous phase or by derivatizing the silanol groups (e.g., with a silylating agent like hexamethyldisilazane) to form more volatile and stable trimethylsilyl ethers.

-

Extract the organic phase for analysis.

-

-

GC-MS Analysis:

-

Inject the sample into a gas chromatograph-mass spectrometer (GC-MS).

-

The gas chromatograph will separate the different components of the reaction mixture.

-

The mass spectrometer will provide mass spectra for each component, allowing for their identification by comparing the fragmentation patterns with known databases or by interpretation.

-

Mandatory Visualizations

General Experimental Workflow for Hydrolysis Study

Conclusion

Methylenebis(chlorodimethyl)silane is expected to be a highly reactive compound that undergoes rapid hydrolysis in the presence of water to form an unstable silanol intermediate, 1,3-bis(hydroxydimethylsilyl)methane. This intermediate is prone to subsequent condensation reactions, which can proceed via both intramolecular and intermolecular pathways to yield cyclic and polymeric siloxanes, respectively. While specific quantitative data for this compound is lacking, its hydrolytic behavior can be reasonably predicted based on the well-established chemistry of analogous chlorosilanes. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the hydrolytic stability of methylenebis(chlorodimethyl)silane, enabling a more thorough understanding of its properties and facilitating its effective use in scientific and industrial applications.

Methylenebis(chlorodimethyl)silane: A Technical Guide to its Potential in Advanced Materials

Introduction

Methylenebis(chlorodimethyl)silane, also known as bis(chlorodimethylsilyl)methane, is a bifunctional organosilicon compound with the chemical formula C5H14Cl2Si2.[1] Its unique structure, featuring two chlorodimethylsilyl groups linked by a methylene bridge, presents intriguing possibilities for applications in materials science, primarily as a crosslinking agent and a precursor for novel silicon-containing polymers. The presence of two reactive chlorosilyl groups allows for the formation of stable siloxane bonds, enabling the creation of tailored polymeric architectures with enhanced thermal and mechanical properties. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of methylenebis(chlorodimethyl)silane for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

Methylenebis(chlorodimethyl)silane is a specialty silane that is noted to be challenging to synthesize, positioning it primarily as a lab-scale product.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5357-38-0 | [2][3] |

| Molecular Formula | C5H14Cl2Si2 | [1] |

| Molecular Weight | 201.242 g/mol | [1] |

| Synonyms | Bis(chlorodimethylsilyl)methane, Chloro[[chloro(dimethyl)silyl]methyl]dimethylsilane | [1] |

Synthesis

While detailed, high-yield synthesis protocols for methylenebis(chlorodimethyl)silane are not widely published, a plausible synthetic pathway can be conceptualized based on established organosilicon chemistry. A potential route involves the reaction of a di-Grignard reagent derived from dichloromethane with an excess of dichlorodimethylsilane. This approach, however, is likely to be complicated by side reactions and purification challenges, contributing to the compound's limited commercial availability.[2]

A generalized workflow for a potential laboratory-scale synthesis is outlined below.

Caption: Hypothetical synthesis of Methylenebis(chlorodimethyl)silane.

Potential Applications in Materials Science

The primary utility of methylenebis(chlorodimethyl)silane in materials science lies in its role as a crosslinking agent for silicone polymers, such as polydimethylsiloxane (PDMS). The bifunctional nature of the molecule allows it to connect two polymer chains, forming a three-dimensional network that enhances the material's properties.

Crosslinking of Polysiloxanes

Methylenebis(chlorodimethyl)silane can react with hydroxyl-terminated polysiloxanes (e.g., α,ω-dihydroxypolydimethylsiloxane) through a condensation reaction. Each chlorosilyl group reacts with a hydroxyl group, releasing hydrochloric acid and forming a stable Si-O-Si (siloxane) bond. This process creates a crosslinked network, converting the liquid or semi-solid silicone prepolymer into a solid elastomer.

The logical workflow for this crosslinking process is as follows:

Caption: Crosslinking of polysiloxanes with Methylenebis(chlorodimethyl)silane.

Enhancement of Material Properties

The introduction of methylene bridges as crosslinking points can significantly impact the thermal and mechanical properties of the resulting silicone elastomer.

Mechanical Properties: The formation of a crosslinked network transforms the polymer from a viscous liquid to an elastic solid. The mechanical properties, such as tensile strength, elongation at break, and hardness, are directly related to the crosslink density. A higher concentration of methylenebis(chlorodimethyl)silane would lead to a more densely crosslinked network, resulting in a harder and less flexible material. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which is also influenced by the degree of crosslinking.[4][5][6]

| Property | Expected Effect of Crosslinking with Methylenebis(chlorodimethyl)silane |

| Tensile Strength | Increase |

| Elongation at Break | Decrease |

| Hardness | Increase |

| Thermal Stability | Increase |

| Glass Transition Temperature (Tg) | Increase |

Precursor for Bridged Polysilsesquioxanes

Methylenebis(chlorodimethyl)silane can also serve as a monomer for the synthesis of bridged polysilsesquioxanes. These are a class of hybrid organic-inorganic materials with a ladder-like or cage-like structure. The hydrolysis and subsequent condensation of methylenebis(chlorodimethyl)silane would lead to the formation of a polysilsesquioxane network where the silicon atoms are interconnected by both siloxane and methylene bridges. These materials are of interest for applications in catalysis, separations, and as low-dielectric constant materials.

Experimental Protocols

Detailed experimental protocols for the use of methylenebis(chlorodimethyl)silane are scarce in the literature. However, a general procedure for the crosslinking of a hydroxyl-terminated polysiloxane can be outlined as follows.

Materials:

-

α,ω-dihydroxypolydimethylsiloxane (PDMS-diol) of a specific molecular weight

-

Methylenebis(chlorodimethyl)silane

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Triethylamine (or other HCl scavenger)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a known amount of PDMS-diol in anhydrous toluene.

-

Add a stoichiometric amount of triethylamine to the solution.

-

Slowly add a solution of methylenebis(chlorodimethyl)silane in anhydrous toluene to the stirred PDMS-diol solution at room temperature. The molar ratio of the crosslinker to the prepolymer will determine the crosslink density.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the desired viscosity is reached.

-

The resulting crosslinked polymer can be cast into a mold and the solvent evaporated to obtain a solid elastomeric film.

-

The triethylamine hydrochloride byproduct can be removed by filtration.

Characterization

The synthesized methylenebis(chlorodimethyl)silane and the resulting crosslinked polymers can be characterized using various analytical techniques.

Methylenebis(chlorodimethyl)silane:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR would be used to confirm the molecular structure. While specific spectra for this compound are not widely available, related compounds like 1,2-bis(chlorodimethylsilyl)ethane show characteristic peaks for the methyl and methylene protons and the silicon atoms.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for Si-CH3, C-H, and Si-Cl bonds. The NIST WebBook provides a reference IR spectrum for this compound.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Crosslinked Polymers:

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.[6][8][9]

-

Mechanical Testing: To measure tensile strength, elongation at break, and hardness using a universal testing machine.

-

Swell Ratio Measurement: To estimate the crosslink density by measuring the amount of solvent absorbed by the elastomer.

Signaling Pathways and Reaction Mechanisms

The core chemical transformation involving methylenebis(chlorodimethyl)silane is its hydrolysis and condensation. The chlorosilyl groups are highly susceptible to hydrolysis, reacting with water to form silanol intermediates. These silanols are unstable and readily undergo condensation with other silanols or hydroxyl groups on a polymer chain to form stable siloxane bonds.

The reaction pathway for the crosslinking of a hydroxyl-terminated polysiloxane is depicted below.

References

- 1. Methane, bis(dimethylchlorosilyl)- [webbook.nist.gov]

- 2. Bis Chlorodimethylsilyl Methane, CAS 5357-38-0 | Changfu Chemical [cfsilicones.com]

- 3. dakenam.com [dakenam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 7. 1,2-Bis(chlorodimethylsilyl)ethane(13528-93-3) 1H NMR spectrum [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mt.com [mt.com]

Methylenebis(chlorodimethyl)silane: A Versatile Precursor for Advanced Organosilicon Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenebis(chlorodimethyl)silane, with the chemical formula C₅H₁₄Cl₂Si₂, is a bifunctional organosilicon compound that serves as a crucial building block in the synthesis of a variety of silicon-containing molecules and polymers. Its unique structure, featuring two chlorodimethylsilyl groups linked by a methylene bridge, allows for a range of chemical transformations, making it a valuable precursor for the development of novel materials with tailored properties. This technical guide provides a comprehensive overview of methylenebis(chlorodimethyl)silane, including its physicochemical properties, synthesis, and its applications as a precursor for advanced organosilicon compounds, with a focus on its potential, though currently underexplored, relevance to materials used in biomedical and pharmaceutical research.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of methylenebis(chlorodimethyl)silane is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄Cl₂Si₂ | [1] |

| Molecular Weight | 201.24 g/mol | [1] |

| CAS Number | 5357-38-0 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. |

Synthesis of Methylenebis(chlorodimethyl)silane

While detailed, high-yield synthetic protocols directly for methylenebis(chlorodimethyl)silane are not abundantly available in open literature, its synthesis can be inferred from general methods for creating silicon-carbon bonds. The most probable industrial synthesis route is a variation of the "direct process" (Müller-Rochow process), which is widely used for the production of methylchlorosilanes.[3] This process typically involves the reaction of methyl chloride with silicon metal in the presence of a copper catalyst.[3] For methylenebis(chlorodimethyl)silane, a likely adaptation would involve the co-feeding of dichloromethane (CH₂Cl₂) with methyl chloride (CH₃Cl) over a silicon-copper contact mass at elevated temperatures.

A potential laboratory-scale synthesis could involve a Grignard reaction. This would entail the reaction of a chlorodimethylsilane Grignard reagent with a suitable methylene-containing electrophile, or conversely, the reaction of a methylene-dianion equivalent with chlorodimethylsilane. However, specific experimental conditions and yields for these approaches are not well-documented.

Applications as a Precursor for Organosilicon Compounds

The reactivity of the two Si-Cl bonds in methylenebis(chlorodimethyl)silane makes it a versatile precursor for a variety of organosilicon structures, primarily through nucleophilic substitution reactions.

Synthesis of Bis(silyl)methane Derivatives

The chlorine atoms can be readily displaced by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), amines, alcohols, and thiols. This allows for the introduction of various organic functionalities, leading to the formation of diverse bis(silyl)methane derivatives.

Experimental Protocol: General Reaction with Nucleophiles

A generalized procedure for the reaction of methylenebis(chlorodimethyl)silane with a nucleophile is as follows:

-

Methylenebis(chlorodimethyl)silane is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a suitable temperature (typically between -78 °C and 0 °C) to control the reaction exothermicity.

-

A solution of the nucleophile (e.g., an organolithium reagent, a Grignard reagent, or an amine) is added dropwise to the stirred solution of methylenebis(chlorodimethyl)silane.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

The reaction is quenched by the addition of a suitable reagent (e.g., water, saturated aqueous ammonium chloride).

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by a suitable method, such as distillation or chromatography.

The stoichiometry of the nucleophile can be controlled to achieve either mono- or di-substitution of the chlorine atoms.

Precursor to Polysiloxanes and Other Polymers

Methylenebis(chlorodimethyl)silane is a key monomer for the synthesis of polysiloxanes and other silicon-containing polymers. The methylene bridge introduces a unique structural element into the polymer backbone, influencing its physical and chemical properties.

Methylenebis(chlorodimethyl)silane can undergo polycondensation reactions with difunctional nucleophiles, such as diols, diamines, or dithiols, to form linear or cross-linked polymers. For instance, reaction with a diol in the presence of a base (to scavenge the HCl byproduct) would yield a poly(siloxane-ether).

Experimental Protocol: Polycondensation with a Diol

-

A diol and a non-nucleophilic base (e.g., pyridine or triethylamine) are dissolved in a dry, aprotic solvent in a reaction vessel equipped with a stirrer, a condenser, and an addition funnel, under an inert atmosphere.

-

A solution of methylenebis(chlorodimethyl)silane in the same solvent is added dropwise to the stirred solution of the diol and base.

-

The reaction mixture is heated to a specific temperature and maintained for a period to facilitate polymerization.

-

The resulting polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

The properties of the resulting polymer, such as molecular weight, thermal stability, and solubility, can be tuned by varying the nature of the diol and the reaction conditions. The characterization of such polymers often involves techniques like Gel Permeation Chromatography (GPC) to determine molecular weight distribution, and spectroscopic methods (NMR, IR) to confirm the structure.[2][4][5]

dot

Caption: Polycondensation of methylenebis(chlorodimethyl)silane with a diol.

While not a direct participant in the initiation of ROP, methylenebis(chlorodimethyl)silane can be used to synthesize cyclic monomers suitable for this polymerization technique. For example, intramolecular reaction of a derivative of methylenebis(chlorodimethyl)silane could yield a cyclic carbosilane, which could then undergo ROP to produce high molecular weight polymers.

Crosslinking Agent

The bifunctional nature of methylenebis(chlorodimethyl)silane makes it a potential crosslinking agent for various polymer systems. It can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to form a three-dimensional network structure. This crosslinking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the material. In the context of dental materials, silane coupling agents are used to enhance the bond between the inorganic filler and the organic polymer matrix, and bifunctional silanes can play a role in creating a more robust and durable interface.[6][7][8][9][10]

dot

Caption: Methylenebis(chlorodimethyl)silane as a crosslinking agent.

Relevance to Drug Development and Biomedical Applications

Currently, there is no direct evidence in the scientific literature of methylenebis(chlorodimethyl)silane being used as a precursor for a specific drug molecule or being directly involved in a biological signaling pathway. However, the organosilicon compounds derived from it have properties that are highly relevant to the pharmaceutical and biomedical fields.

-

Biocompatible Materials: Polysiloxanes, which can be synthesized using methylenebis(chlorodimethyl)silane as a monomer, are known for their biocompatibility, chemical inertness, and gas permeability.[4] These properties make them suitable for a wide range of biomedical applications, including drug delivery systems, medical implants, and microfluidic devices for diagnostics.[4][11] The incorporation of the methylene bridge from methylenebis(chlorodimethyl)silane could be a strategy to fine-tune the mechanical and degradation properties of these materials for specific applications.

-

Surface Modification: The reactivity of the Si-Cl bonds allows for the surface modification of materials to alter their hydrophobicity, biocompatibility, and protein adhesion properties. For instance, silica-based nanoparticles or medical devices could be functionalized using methylenebis(chlorodimethyl)silane to introduce specific organic moieties that can interact with biological systems in a controlled manner.

-

Drug Delivery Vehicles: The synthesis of well-defined, functionalized organosilicon structures, such as dendrimers or macrocycles, from methylenebis(chlorodimethyl)silane could lead to the development of novel drug delivery vehicles. The methylene bridge could provide a degree of conformational flexibility to these structures, potentially influencing their drug loading and release characteristics.

While the direct biological activity of methylenebis(chlorodimethyl)silane itself is not a focus of current research, its role as a versatile precursor for creating advanced materials with potential biomedical applications warrants further investigation by researchers in drug development and materials science.

Conclusion